molecular formula C19H18N4O2 B5669138 N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

Cat. No. B5669138
M. Wt: 334.4 g/mol
InChI Key: NKMOLSVTDNYYPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide involves multi-step chemical reactions. For example, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which share a similar pyrazole carboxamide structure, was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines. These phenylhydroxyamines were prepared by reducing substituted nitrobenzene compounds, showcasing a method that might be relevant to the synthesis of the compound (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods, including IR, 1H NMR, and HRMS. These techniques provide detailed insights into the molecular geometry, functional groups, and bonding patterns, which are crucial for understanding the chemical behavior and properties of the compound under study.

Chemical Reactions and Properties

Compounds with a similar pyrazole carboxamide moiety have been explored for their insecticidal and fungicidal activities. The chemical reactivity and interactions of these compounds, such as their ability to undergo certain reactions or bind to specific receptors, play a significant role in their biological activities and potential applications (Zhu et al., 2014).

properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-10-16(22-23-17)15-6-3-4-8-20-15)21-11-13-9-14-5-1-2-7-18(14)25-12-13/h1-8,10,13H,9,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMOLSVTDNYYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CNC(=O)C3=CC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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